molecular formula C11H10S B1598484 2-(3-Methylphenyl)thiophene CAS No. 85553-43-1

2-(3-Methylphenyl)thiophene

Cat. No.: B1598484
CAS No.: 85553-43-1
M. Wt: 174.26 g/mol
InChI Key: SMKMXVCNNASZEB-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound this compound is characterized by the presence of a thiophene ring substituted at the second position with a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenyl)thiophene can be achieved through several methods. One common approach involves the copper-catalyzed arylation of thiophene derivatives. For instance, 2-chlorothiophene can be reacted with 1-iodo-3-methylbenzene in the presence of a copper catalyst, such as copper(I) iodide, and a base like lithium t-butoxide. The reaction is typically carried out in a solvent like tetrahydro-1,3-dimethyl-2(1H)-pyrimidinone at elevated temperatures (around 125°C) for several hours .

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale cyclization reactions. For example, the cyclization of butane, butadiene, or butenes with sulfur can produce thiophene, which can then be further functionalized to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylphenyl)thiophene undergoes various chemical reactions, including:

    Electrophilic Substitution: Thiophene derivatives are known for their reactivity towards electrophilic substitution reactions.

    Oxidation and Reduction: Thiophene compounds can be oxidized to form sulfoxides and sulfones. Reduction reactions can also be performed to modify the thiophene ring.

    Cross-Coupling Reactions: Suzuki-Miyaura coupling is a common method for forming carbon-carbon bonds in thiophene derivatives.

Common Reagents and Conditions:

    Nitration: Nitric acid and acetic acid are commonly used for nitration reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Cross-Coupling: Organoboron reagents and palladium catalysts are employed in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitrothiophene derivatives, while cross-coupling reactions can produce various substituted thiophenes.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)thiophene depends on its specific application. In medicinal chemistry, thiophene derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their effects. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers, while others inhibit specific kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 2-(3-Methylphenyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in material science and medicinal chemistry.

Properties

IUPAC Name

2-(3-methylphenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10S/c1-9-4-2-5-10(8-9)11-6-3-7-12-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKMXVCNNASZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393690
Record name 2-(3-methylphenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85553-43-1
Record name 2-(3-methylphenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-(3-tolyl)thiophene was prepared in the same manner as described in Example 117A using 2-bromothiophene and 3-methylphenylboronic acid. The crude product was purified by flash chromatography on silica gel using hexane as the eluent (86% yield).
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86%

Synthesis routes and methods II

Procedure details

2-Bromothiophene and 3-methylphenylboronic acid were treated in a manner similar to Reference Example 26-(2) to give 2-(3-methylphenyl)thiophene as colorless oil.
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Synthesis routes and methods III

Procedure details

To a stirred solution of 107.0 g (1.0 mol) of m-toluidine and 185 mL of concentrated hydrochloric acid in 50 mL of water at 0° C. ±5° C. was added 75.9 g (1.1 mol) of sodium nitrite in 150 mL of water at such a rat as to maintain the reaction mixture temperature at 0° C. ±5° C. Upon complete addition, the reaction mixture was transferred to a Morton flask equipped with a mechanical stirrer, and 500 g (5.94 mol) of thiophene was added dropwise at 0° C. with stirring. A 1 molar aqueous solution of sodium hydroxide (275 mL) was then added, the reaction mixture temperature being maintained at 0° C. ±5° C. The reaction mixture was allowed to warm to ambient temperature and the resulting two phase mixture was separated. The aqueous phase was extracted with four portions of 300 mL each of toluene. The extracts were combined with the organic phase from above, and the whole was washed with two portions of a saturated aqueous solution of sodium chloride. The organic phase was dried with magnesium sulfate, filtered, and the filtrate concentrated under reduced pressure to give a dark residual oil. The residual oil was distilled under reduced pressure to give 31.4 g of crude product, b.p. 90°-108° C./0.075-0.35 mm. Purification by redistillation at 60° C./0.05 mm using a Kugelrohr distilling system, followed by column chromatography on silica gel using hexane as an eluent, gave 10.0 g of 2-(3-methylphenyl)thiophene.
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107 g
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185 mL
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75.9 g
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50 mL
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150 mL
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500 g
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275 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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